molecular formula C12H13BrO3 B2973525 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde CAS No. 385379-16-8

3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde

Cat. No.: B2973525
CAS No.: 385379-16-8
M. Wt: 285.137
InChI Key: UZPKBTAPHSEASS-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde: is an organic compound with the molecular formula C({12})H({13})BrO(_{3}) It is characterized by the presence of a bromine atom, a methoxy group, and an allyl ether group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde typically involves multiple steps:

    Starting Material: The synthesis often begins with a substituted benzaldehyde, such as 3-bromo-5-methoxybenzaldehyde.

    Allylation: The key step involves the introduction of the allyl ether group. This can be achieved through an etherification reaction using an appropriate allyl halide (e.g., 2-methylprop-2-enyl bromide) in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of etherification and bromination reactions are scalable. Industrial synthesis would likely involve optimized reaction conditions, continuous flow processes, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO({3})), or other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH({4})).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzoic acid.

    Reduction: 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new organic compounds.

Biology and Medicine

While specific biological applications are not extensively documented, compounds with similar structures are often investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde would depend on its specific application. For instance, in a chemical reaction, the aldehyde group can act as an electrophile, while the bromine atom can participate in nucleophilic substitution reactions. The methoxy and allyl ether groups can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxybenzaldehyde: Lacks the allyl ether group, making it less versatile in certain synthetic applications.

    4-Bromo-3-methoxybenzaldehyde: Differently substituted, which can affect its reactivity and applications.

    3-Bromo-4-methoxybenzaldehyde: Similar structure but without the allyl ether group, limiting its potential modifications.

Uniqueness

3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde is unique due to the presence of the allyl ether group, which provides additional sites for chemical modification and enhances its utility in synthetic chemistry

Properties

IUPAC Name

3-bromo-5-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-8(2)7-16-12-10(13)4-9(6-14)5-11(12)15-3/h4-6H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPKBTAPHSEASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=C(C=C(C=C1Br)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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